Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀INO₂ and a molecular weight of 325.19 g/mol . It is a piperidine derivative, characterized by the presence of an iodomethyl group attached to the piperidine ring and a tert-butyl ester group at the carboxylate position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-(hydroxymethyl)piperidine with iodine in the presence of a base, followed by the protection of the piperidine nitrogen with a tert-butyl carbamate group . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and other chemicals involved .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to convert the iodomethyl group to a methyl group.
Oxidation Reactions: Oxidation of the iodomethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products:
Scientific Research Applications
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in the study of cellular processes and the development of therapeutic agents .
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate: Contains a chlorine atom in place of iodine.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Features a hydroxymethyl group instead of iodomethyl.
Uniqueness: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMNYTJCWIDZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440148 | |
Record name | Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145508-94-7 | |
Record name | Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.